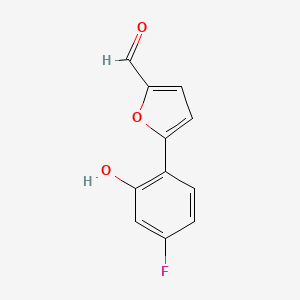

5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC17215362

Molecular Formula: C11H7FO3

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7FO3 |

|---|---|

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H7FO3/c12-7-1-3-9(10(14)5-7)11-4-2-8(6-13)15-11/h1-6,14H |

| Standard InChI Key | GIJVVDWOJIJTCH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=O |

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

While direct spectral data for 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde are unavailable, analogs such as 5-(4-fluorophenyl)furan-2-carbaldehyde (CAS: 33342-17-5) provide reference benchmarks:

-

IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~3,300 cm⁻¹ (O-H stretch) .

-

NMR Spectroscopy:

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-aryl-substituted furan-2-carbaldehydes typically involves:

-

Friedel-Crafts Acylation: Reaction of furan with acyl chlorides in the presence of Lewis acids like AlCl₃.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling of halogenated furans with aryl boronic acids .

-

Photocatalytic Methods: Ligand-free copper-catalyzed C-C bond cleavage under visible light to generate aldehydes (Fig. 1) .

Table 1: Representative Synthetic Conditions for Furan-2-carbaldehydes

| Method | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 70–90 | |

| Photocatalysis | CuCl₂, CsOAc, 365–600 nm | 85 |

Reaction Kinetics

Studies on furan-2-carbaldehyde derivatives reveal pseudo-first-order kinetics under photocatalytic conditions, with rate constants (k) ranging from 0.15–0.25 h⁻¹ . The presence of electron-withdrawing groups (e.g., -F) accelerates aldehyde formation by stabilizing transition states through inductive effects.

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from 5-(4-fluorophenyl)furan-2-carbaldehyde (CAS: 33342-17-5):

Chemical Reactivity and Applications

Nucleophilic Additions

The aldehyde group undergoes classical reactions:

-

Condensation: With amines to form Schiff bases, pivotal in synthesizing heterocycles like quinazolines .

-

Grignard Reactions: Formation of secondary alcohols, intermediates in agrochemical synthesis.

Pharmaceutical Relevance

Derivatives of 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde exhibit bioactivity:

-

Anticancer Agents: Thiazolidinedione derivatives (e.g., AS-252424) inhibit PI3Kγ with IC₅₀ values <10 µM in melanoma cells.

-

Antimicrobials: Analogous furan aldehydes show MIC values of 16–64 µg/mL against Candida albicans and Gram-positive bacteria.

Table 2: Biological Activities of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume